molecular formula C22H16BrFN4O2S B2794204 N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902911-92-6

N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2794204
M. Wt: 499.36
InChI Key: QIKDHWDENBPGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O2S and its molecular weight is 499.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has led to the synthesis of novel thienopyrimidine linked rhodanine derivatives, showing significant antimicrobial activity. For instance, compounds have been synthesized with antibacterial potency against various bacteria, including E. coli and B. subtilis, demonstrating minimum inhibitory concentrations (MICs) competitive with standard treatments such as Gentamicin and Fluconazole (Kerru et al., 2019).

Anti-Inflammatory and Anticonvulsant Activities

Further research explored the synthesis of derivatives possessing anti-inflammatory and anticonvulsant properties. Some synthesized compounds have shown significant activity in these domains, pointing towards their potential in treating related disorders (Sunder & Maleraju, 2013).

Anticancer Properties

The investigation into the anticancer activities of fluoro-substituted compounds has yielded promising results. Synthesized compounds have demonstrated anticancer activity against lung cancer at low concentrations compared to reference drugs, highlighting their potential as therapeutic agents in oncology (Hammam et al., 2005).

Radiosynthesis for PET Imaging

Radiolabeled compounds have been synthesized for imaging purposes, such as the translocator protein (18 kDa) with PET, facilitating the study of various diseases and disorders at the molecular level (Dollé et al., 2008).

Synthesis and Docking Studies for Anticonvulsant Agents

Synthesis and computational docking studies of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been carried out to evaluate their potential as anticonvulsant agents. These studies provide insights into the structure-activity relationships and the mechanisms underlying their anticonvulsant effects (Severina et al., 2020).

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O2S/c23-15-5-9-17(10-6-15)26-19(29)13-31-22-27-20-18(2-1-11-25-20)21(30)28(22)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKDHWDENBPGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

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